An In-depth Technical Guide to 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is a multifaceted organic molecule that, while not extensively documented in current literature, represents a structure of significant interest for synthetic chemists and drug discovery scientists. Its architecture, featuring a reactive thiocyanate group, a cyano moiety, and a nitroaromatic system, suggests a wide range of potential chemical transformations and biological activities. The presence of the strongly electron-withdrawing nitro group on the phenyl ring is known to influence the reactivity of the entire molecule, making it a subject of interest for mechanistic studies and as a precursor for various derivatives.[1][2] This guide provides a comprehensive overview of its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.
Chemical Identity and Structure
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IUPAC Name: 2-thiocyanato-3-(4-nitrophenyl)propanenitrile
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Molecular Formula: C₁₀H₇N₃O₂S
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Molecular Weight: 233.25 g/mol
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Chemical Structure:
Proposed Synthesis and Mechanistic Pathway
A plausible and efficient synthesis of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate can be envisioned starting from the readily available 2-(4-nitrophenyl)acetonitrile. The synthesis involves the activation of the benzylic position followed by thiocyanation.
Reaction Scheme:
2-(4-nitrophenyl)acetonitrile + Br₂ --- (in acetic acid) ---> 2-bromo-2-(4-nitrophenyl)acetonitrile
2-bromo-2-(4-nitrophenyl)acetonitrile + KSCN --- (in acetone) ---> 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate + KBr
Step-by-Step Experimental Protocol:
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Bromination of 2-(4-nitrophenyl)acetonitrile: To a solution of 2-(4-nitrophenyl)acetonitrile (1 equivalent) in glacial acetic acid, slowly add a solution of bromine (1 equivalent) in acetic acid at room temperature with stirring. The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield 2-bromo-2-(4-nitrophenyl)acetonitrile.
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Thiocyanation: The crude 2-bromo-2-(4-nitrophenyl)acetonitrile is dissolved in acetone, and potassium thiocyanate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the potassium bromide precipitate is filtered off, and the acetone is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the target compound, 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate.
Mechanistic Pathway:
The synthesis proceeds through a two-step mechanism: electrophilic bromination at the activated methylene position, followed by a nucleophilic substitution of the bromide with the thiocyanate anion.
Caption: Proposed two-step synthesis of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate.
Predicted Physicochemical Properties
The physicochemical properties of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate are predicted based on its structural similarity to other nitroaromatic and thiocyanate-containing compounds.[3][4]
| Property | Predicted Value |
| Physical State | Yellowish crystalline solid |
| Melting Point | 110-120 °C (estimated) |
| Solubility | Soluble in acetone, acetonitrile, DMF, DMSO; sparingly soluble in ethanol; insoluble in water. |
| pKa | The α-proton is expected to be acidic due to the adjacent cyano and thiocyanate groups. |
| UV-Vis λmax | Expected absorption maxima around 260-280 nm and a weaker band at longer wavelengths due to the nitrophenyl group.[3] |
Spectroscopic Characterization
The structural elucidation of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate would rely on a combination of standard spectroscopic techniques.
Expected Spectroscopic Data:
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Infrared (IR) Spectroscopy:
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~2150-2160 cm⁻¹ (sharp, strong) for the S-C≡N stretch.[5]
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~2250 cm⁻¹ (medium) for the C≡N stretch.
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~1520 and 1345 cm⁻¹ for the asymmetric and symmetric NO₂ stretching vibrations, respectively.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A doublet of doublets or a multiplet for the benzylic proton (CH-SCN).
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Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (~7.5-8.5 ppm).
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A signal for the thiocyanate carbon (-SCN) around 110-115 ppm.
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A signal for the nitrile carbon (-CN) around 115-120 ppm.
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Signals for the carbons of the 4-nitrophenyl ring, with the carbon bearing the nitro group being significantly deshielded.
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Experimental Workflow for Characterization:
Caption: A standard workflow for the spectroscopic characterization of the target compound.
Reactivity and Potential Applications
The rich functionality of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate makes it a versatile intermediate for the synthesis of a variety of more complex molecules.
Key Reactive Sites:
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Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a handle for further functionalization, such as amide bond formation or diazotization.[2][6]
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Thiocyanate Group: The thiocyanate moiety can undergo a range of transformations. It can be hydrolyzed to a thiol, which can then be alkylated or oxidized. It can also participate in cyclization reactions to form heterocyclic systems.
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Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine.
Potential Applications in Drug Discovery:
The structural motifs present in this molecule are found in various biologically active compounds. The 4-nitrophenyl group is a known pharmacophore in some antimicrobial and anticancer agents. The thiocyanate group has been explored for its potential as a precursor to cysteine protease inhibitors and other therapeutic agents. The ability to readily convert the nitro group to an amine allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Illustrative Reaction Pathway for Derivatization:
Caption: Potential derivatization pathways for 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate.
Safety and Handling
While specific toxicity data for 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is unavailable, it should be handled with the care appropriate for a nitroaromatic compound and an organic thiocyanate.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin.[6] Organic thiocyanates can be irritants and may release hydrogen cyanide upon decomposition or hydrolysis under certain conditions.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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4-Nitrophenol. (2024). In Wikipedia. Retrieved from [Link]
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WebQC.org. (n.d.). 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]
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Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]
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Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]
- L. A. Fedorov, et al. (1981). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2.
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RSC Publishing. (2022, February 22). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Retrieved from [Link]
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ResearchGate. (n.d.). Origin of Thiocyanate Spectral Shifts in Water and Organic Solvents. Retrieved from [Link]
